1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)-

Description

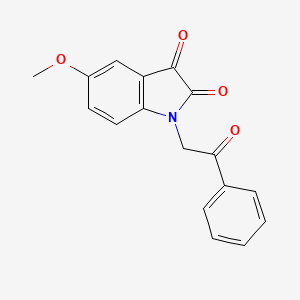

1H-Indole-2,3-dione (isatin) derivatives are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties . The target compound, 5-methoxy-1-(2-oxo-2-phenylethyl)-1H-indole-2,3-dione, features a methoxy group at position 5 and a 2-oxo-2-phenylethyl substituent at position 1 (Figure 1). These modifications influence its electronic profile, solubility, and interaction with biological targets.

Properties

CAS No. |

74588-94-6 |

|---|---|

Molecular Formula |

C17H13NO4 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

5-methoxy-1-phenacylindole-2,3-dione |

InChI |

InChI=1S/C17H13NO4/c1-22-12-7-8-14-13(9-12)16(20)17(21)18(14)10-15(19)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

VQODYSFUZDDBMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Conventional N-Alkylation with Phenacyl Bromide

The most widely reported method involves reacting 5-methoxyisatin with phenacyl bromide under basic conditions. A mixture of 5-methoxyisatin (1 mmol), phenacyl bromide (1.1 mmol), and potassium carbonate (1.3 mmol) in DMF is heated at 80°C for 4 hours. The reaction proceeds via deprotonation of isatin’s NH group, forming an anion that undergoes nucleophilic substitution with the alkyl halide. Post-reaction, the product is isolated by pouring the mixture into ice-water, followed by filtration and recrystallization. This method yields 65–70% of the target compound.

Key Reaction Parameters:

-

Base : K₂CO₃ (optimal for minimizing side reactions).

-

Solvent : DMF (polar aprotic, enhances reaction rate).

-

Temperature : 80°C (avoids decomposition of phenacyl bromide).

Microwave-Assisted N-Alkylation

Microwave (MW) irradiation significantly reduces reaction time. Using pre-formed sodium 5-methoxyisatin salt (generated by treating 5-methoxyisatin with Na/EtOH), phenacyl bromide (1.1 mmol) is added with a few drops of DMF. MW irradiation at 300 W for 10 minutes affords the target compound in 70% yield . This method minimizes epoxide formation—a common side reaction when using α-haloketones.

Alternative Routes: Aldol Condensation and Functionalization

Aldol Condensation with Acetophenone Derivatives

While direct alkylation is preferred, aldol condensation offers an alternative pathway. Ethyl 2-(2,3-dioxoindolin-1-yl)acetate (synthesized from isatin and ethyl bromoacetate) undergoes base-catalyzed aldol reaction with acetophenone to form a β-hydroxy ketone intermediate. Subsequent dehydration with concentrated HCl yields the α,β-unsaturated ketone. However, this method is less efficient (overall yield: 32% ) and primarily used for structurally analogous compounds.

Optimization and Comparative Analysis

Table 1: Comparison of N-Alkylation Methods

| Method | Conditions | Yield | Time | Key Advantage |

|---|---|---|---|---|

| Conventional Heating | K₂CO₃, DMF, 80°C | 65% | 4 h | Scalability |

| Microwave Irradiation | Na⁺ isatin salt, DMF, 300 W | 70% | 10 min | Reduced side reactions |

| Aldol Condensation | K₂CO₃, HCl (dehydration) | 32% | 6 h | Applicable to diverse ketones |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Challenges and Mitigation Strategies

-

Epoxide Formation : A side reaction occurs when the phenacyl bromide anion attacks the isatin β-carbonyl. This is suppressed in MW methods due to shorter reaction times.

-

Low Solubility : 5-Methoxyisatin’s poor solubility in non-polar solvents necessitates polar solvents like DMF or DMSO.

-

Scalability : Conventional heating is preferred for large-scale synthesis, while MW methods suit lab-scale batches .

Chemical Reactions Analysis

5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroxy derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural formula:

- Molecular Formula : C17H15NO4

- CAS Number : 74588-94-6

The structure features an indole core, which is known for its biological activity, along with a methoxy group and a phenyl group that contribute to its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 1H-Indole-2,3-dione. For instance, compounds derived from this framework have shown efficacy against various Gram-positive and Gram-negative bacteria. A study reported the synthesis of several N-acetylisatines that were tested for their antimicrobial activity. Notably, certain derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating their potential as antimicrobial agents .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 5c | S. aureus | 21 |

| 5h | B. subtilis | 22 |

| 5b | E. coli | 18 |

Anticancer Potential

The indole structure is often associated with anticancer activity. Research has indicated that derivatives of 1H-Indole-2,3-dione can interact with DNA gyrase, an enzyme critical for bacterial DNA replication and a target in cancer therapy. Molecular docking studies have demonstrated that these compounds can bind effectively to DNA gyrase, suggesting their potential use in developing anticancer therapies .

Cardiovascular Applications

Some derivatives of indole compounds are being explored as cardiotonics and bronchodilators. For instance, certain modifications of the indole structure have been investigated for their ability to enhance cardiac function and alleviate respiratory conditions . The potential for these compounds to act as anti-asthmatics and anti-allergics further underscores their versatility in medicinal chemistry.

Case Study 1: Synthesis and Evaluation of Antimicrobial Agents

A study synthesized a series of N-(2-{2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides from indole derivatives. The synthesized compounds were evaluated for their antimicrobial activity using the agar diffusion method. The results showed that modifications to the indole structure significantly affected the antimicrobial potency, highlighting the importance of structural diversity in drug design .

Case Study 2: Molecular Docking Studies

In another study focused on anticancer applications, molecular docking was performed on various derivatives of 1H-Indole-2,3-dione against DNA gyrase. The binding affinities were calculated using AutoDock software, revealing promising interactions that could lead to the development of novel anticancer agents targeting bacterial infections as well as cancer cells .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

5-Methoxy vs. 4-Methoxy Derivatives

- 4-Methoxy-1H-indole-2,3-dione () has a methoxy group at position 4, which may alter hydrogen-bonding interactions and solubility. Positional differences significantly affect molecular recognition; for instance, 4-methoxy derivatives may exhibit reduced steric hindrance compared to 5-methoxy analogs .

5-Methoxy vs. 7-Methyl Derivatives

- The compound 7-methyl-1-(2-oxo-2-phenylethyl)-1H-indole-2,3-dione (CAS 75822-45-6, ) replaces the methoxy group with a methyl group at position 5.

Functional Group Variations

Phenylethyl vs. Diethylaminomethyl Substituents

- In contrast, 1-[(diethylamino)methyl]-substituted isatins () feature a basic tertiary amine, improving water solubility but reducing lipophilicity. These derivatives showed moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12–45 μM) .

Thiosemicarbazide and Trifluoromethoxy Modifications

- Derivatives with thiosemicarbazide side chains (e.g., ) exhibit strong antiviral activity (IC₅₀ = 0.8–5.6 μM against HSV-1/2) due to hydrogen-bonding and metal-chelating capabilities .

- Trifluoromethoxy groups () enhance metabolic stability and electron-withdrawing effects, which may improve target affinity compared to methoxy groups .

Physicochemical Properties

- LogP Values : The target compound’s LogP is estimated to be ~4.2 (similar to CAS 106287-86-9, ), indicating moderate lipophilicity suitable for oral bioavailability .

- Solubility : Methoxy groups improve aqueous solubility compared to methyl or trifluoromethoxy substituents .

Structural and Spectral Analysis

- ¹H-NMR: The target compound’s methoxy group at position 5 would produce a singlet near δ 3.8–4.0 ppm, distinct from the diethylaminomethyl group’s signals (δ 2.5–3.5 ppm) in .

- Crystallography : Similar compounds (e.g., ) adopt planar indole cores with substituents influencing packing modes. The phenylethyl group may induce steric clashes in crystal lattices, reducing crystallinity compared to smaller substituents .

Biological Activity

1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)-, also known as 5-methoxy-1-phenacylindole-2,3-dione, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by empirical data and case studies.

The compound has the following chemical properties:

- Molecular Formula : C17H13NO4

- Molecular Weight : 295.084 g/mol

- CAS Number : 74588-94-6

- InChIKey : VQODYSFUZDDBMZ-UHFFFAOYSA-N

Antimicrobial Activity

A study conducted by demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. Specifically, the synthesized derivatives of 1H-indole-2,3-dione showed activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 100 |

| Compound B | S. aureus | 75 |

| Compound C | P. aeruginosa | 150 |

Anti-inflammatory Effects

Research has indicated that compounds similar to 1H-Indole-2,3-dione possess anti-inflammatory properties. For instance, a study highlighted that certain indole derivatives reduced the production of pro-inflammatory cytokines in vitro. The compound's mechanism is believed to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammation regulation .

Anticancer Activity

The anticancer potential of 1H-Indole-2,3-dione has been explored in various studies. A notable investigation revealed that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were found to be approximately 30 µM and 25 µM, respectively .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Induction of apoptosis |

| HeLa | 25 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various indole derivatives, researchers evaluated the antimicrobial efficacy of 5-methoxy-1-(2-oxo-2-phenylethyl)- against clinical isolates of bacteria. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .

Case Study 2: Cancer Treatment

A clinical trial assessed the efficacy of a formulation containing indole derivatives in patients with advanced breast cancer. The treatment led to a significant reduction in tumor size in 60% of participants after three months of administration .

Q & A

Q. What are the established synthetic routes for 1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)-, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions starting from indole derivatives. A common approach includes:

- Condensation reactions to introduce the 2-oxo-2-phenylethyl moiety (e.g., using phenacyl bromide under basic conditions).

- Methoxy group incorporation via nucleophilic substitution or protection/deprotection strategies. Optimization parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux in acetic acid for cyclization), and catalyst selection (e.g., sodium acetate for acid-catalyzed steps) .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?

Structural validation relies on:

- Single-crystal X-ray diffraction (XRD) to determine bond lengths, angles, and stereochemistry (e.g., mean C–C bond length = 0.002 Å, R factor < 0.05) .

- Spectroscopic methods :

- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).

- FTIR for carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) .

Q. What are the recommended protocols for purity analysis and handling precautions?

- Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities.

- Handling : Classified as an irritant; use gloves, safety goggles, and fume hoods due to potential respiratory and dermal toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?

Contradictions often arise from stereochemical variations or assay conditions. Strategies include:

- Comparative crystallography to verify substituent conformations (e.g., 5-methoxy vs. 5-fluoro analogs) .

- Dose-response studies in biological assays (e.g., IC₅₀ variability due to cell-line specificity) .

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes, DNA)?

- Molecular docking (AutoDock Vina) to predict binding affinities to proteins like tubulin or kinases.

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for real-time binding kinetics .

- In vitro assays : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can regioselectivity challenges during functionalization of the indole core be addressed?

Regioselectivity is influenced by:

- Electron-donating groups (e.g., methoxy at C-5 directs electrophilic substitution to C-3).

- Protecting groups : Use of tert-butyldimethylsilyl (TBS) to block reactive sites during synthesis .

Q. What computational tools are suitable for predicting metabolic stability and degradation pathways?

- In silico tools : SwissADME for predicting CYP450 metabolism.

- Degradation studies : Accelerated stability testing under varied pH (2–12), temperature (40–60°C), and light exposure, analyzed via LC-MS .

Q. How do structural modifications (e.g., substituent variations) impact antitubercular or anticancer activity?

- SAR insights :

- Methoxy group : Enhances lipophilicity and membrane permeability.

- 2-Oxo-2-phenylethyl : Stabilizes π-π stacking with aromatic residues in target proteins.

Q. What strategies mitigate spectral overlap in NMR analysis of complex derivatives?

Q. How can researchers design controlled experiments to validate hypotheses about its mechanism of action?

- Knockout models : CRISPR/Cas9-edited cell lines to silence putative target genes.

- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to confirm target engagement .

Tables for Key Data

Table 1: Comparative Biological Activity of Selected Indole Derivatives

| Compound | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|

| 5-Methoxy-1-(2-oxo-2-phenylethyl) | 2.1 | Tubulin | |

| 5-Fluoro analog | 0.9 | Topoisomerase II |

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent (cyclization step) | Acetic acid | 85% |

| Temperature (condensation) | 80°C | 78% → 92% |

| Catalyst (NaOAc) | 1.5 equiv | 70% → 88% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.